Ferrocyanide ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

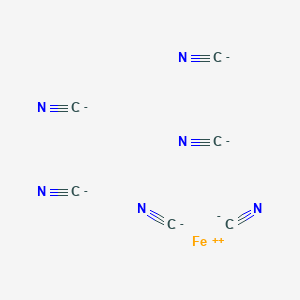

El compuesto ion hexacianoferrato(II), denotado como [Fe(CN)6]4-, es un complejo de coordinación que consiste en un ion hierro(II) rodeado por seis ligandos cianuro. Este compuesto se conoce comúnmente como ferrocianuro. Es una especie diamagnética con un centro de hierro(II) de bajo espín en un entorno de ligando octaédrico. El ferrocianuro está típicamente disponible como la sal de potasio, hexacianoferrato(II) de potasio, que forma cristales monoclínicos de color amarillo limón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hexacianoferrato(II) se puede sintetizar a través de varios métodos. Un método común implica la reacción de sulfato de hierro(II) con cianuro de potasio en una solución acuosa. La reacción procede de la siguiente manera: [ \text{FeSO}4 + 6 \text{KCN} \rightarrow \text{K}_4[\text{Fe(CN)}_6] + \text{K}_2\text{SO}_4 ]

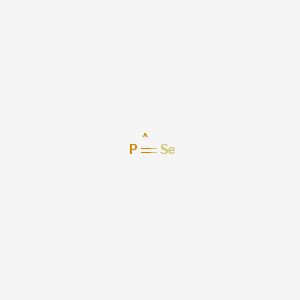

Otro método implica la síntesis hidrotermal, que es una herramienta versátil para preparar hexacianoferratos metálicos. Este método implica la descomposición del hexacianoferrato(II) en una solución ácida, lo que lleva a la formación del producto deseado {_svg_2}.

Métodos de producción industrial: En entornos industriales, el hexacianoferrato(II) se produce haciendo reaccionar sales de hierro(II) con sales de cianuro en condiciones controladas. El proceso normalmente implica el uso de reactores a gran escala y un control preciso de la temperatura y el pH para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El hexacianoferrato(II) experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Una de las reacciones más notables es su oxidación a hexacianoferrato(III): [ [\text{Fe(CN)}6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]

Reactivos y condiciones comunes: La oxidación del hexacianoferrato(II) se puede lograr utilizando agentes oxidantes como el cloruro férrico o el permanganato de potasio. La reacción se lleva a cabo típicamente en una solución acuosa bajo condiciones controladas de pH {_svg_4}.

Principales productos formados: Este compuesto se utiliza a menudo en diversas aplicaciones analíticas e industriales .

Aplicaciones Científicas De Investigación

El hexacianoferrato(II) tiene una amplia gama de aplicaciones de investigación científica. Se utiliza como mediador redox y electrocatalizador homogéneo de un electrón en transformaciones electroorgánicas, dispositivos termoelectroquímicos y determinaciones electroanalíticas . Además, se emplea como un catalizador redox heterogéneo o inmovilizado en polímeros para la detección de sulfuro y nitrito .

En el campo del almacenamiento de energía, el hexacianoferrato(II) se utiliza como material de cátodo en baterías acuosas de iones de zinc debido a su estructura abierta, numerosos sitios reactivos y características ecológicas . También se utiliza en la síntesis de análogos de azul de Prusia, que tienen aplicaciones en detección y biosensibilidad .

Mecanismo De Acción

El mecanismo de acción del hexacianoferrato(II) implica su capacidad de sufrir reacciones redox. El compuesto se puede oxidar rápidamente a hexacianoferrato(III) por aniones radicales, como los formados por la reacción entre iones cobre(II) e iones yoduro . La reacción de oxidación se acelera al aumentar el pH, y el hexacianoferrato(III) resultante puede actuar como retardante de la reacción de oxidación en condiciones de pH más bajo .

Comparación Con Compuestos Similares

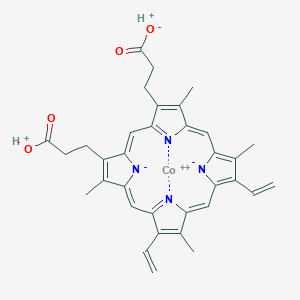

El hexacianoferrato(II) se puede comparar con otros compuestos similares, como el hexacianoferrato(III) y el hexacianocobaltato(III). Mientras que el hexacianoferrato(II) es un complejo de hierro(II) de bajo espín, el hexacianoferrato(III) es un complejo de hierro(III) de bajo espín. Ambos compuestos tienen entornos de coordinación similares pero difieren en sus estados de oxidación y propiedades redox .

El hexacianocobaltato(III) es otro compuesto similar, donde el cobalto(III) reemplaza al hierro(II) en el complejo de coordinación. Este compuesto también exhibe características de bajo espín y se utiliza en diversas aplicaciones analíticas e industriales .

Conclusión

El hexacianoferrato(II) es un compuesto versátil con aplicaciones significativas en investigación científica, almacenamiento de energía y procesos industriales. Sus propiedades redox únicas y su capacidad para formar complejos de coordinación estables lo convierten en un compuesto valioso en diversos campos de estudio.

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Propiedades

Número CAS |

13408-63-4 |

|---|---|

Fórmula molecular |

C6FeN6-4 |

Peso molecular |

211.95 g/mol |

Nombre IUPAC |

iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |

Clave InChI |

UETZVSHORCDDTH-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

Key on ui other cas no. |

13408-63-4 |

Sinónimos |

ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B227995.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)